

## Biochemical Profile and Selectivity

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### Compound of Interest

Compound Name: HTH-02-006

Cat. No.: B15621517

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WZ4003 was one of the first highly specific and potent inhibitors developed for NUAK kinases. [3][4][8] **HTH-02-006** is a derivative of WZ4003, developed to improve upon its properties. [9][10][11] Both compounds are ATP-competitive and effectively inhibit NUAK1 and NUAK2, albeit with different potency and selectivity profiles.

WZ4003 demonstrates potent inhibition of both NUAK1 and NUAK2 and is noted for its high selectivity, showing no significant activity against a panel of 139 other kinases. [3][4][5][12] **HTH-02-006**, while also a potent inhibitor, is described as a semi-specific NUAK2 inhibitor. [9][13] It exhibits greater potency for NUAK1 but also shows some off-target activity at a 1  $\mu$ M concentration against kinases such as FAK, FLT3, and ULK2. [9][14]

### Data Presentation: Inhibitor Potency

Inhibitor	Target	IC50 (in vitro)	Reference
HTH-02-006	NUAK1	8 nM	[9][14][15]
NUAK2	126 nM	[9][10][13][15][16][17]	
WZ4003	NUAK1	20 nM	[2][3][4][5][8][9][12]
NUAK2	100 nM	[2][3][4][5][8][9][12]	

### Cellular Activity and Performance

Both inhibitors effectively suppress the phosphorylation of the primary NUAK substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at Serine 445 (S445) in cellular assays. [3][4][5][15][16] Inhibition of this pathway disrupts the actomyosin cytoskeleton, leading to reduced cell

migration, invasion, and proliferation, effects that phenocopy NUA1 knockout or knockdown.

[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[9\]](#)

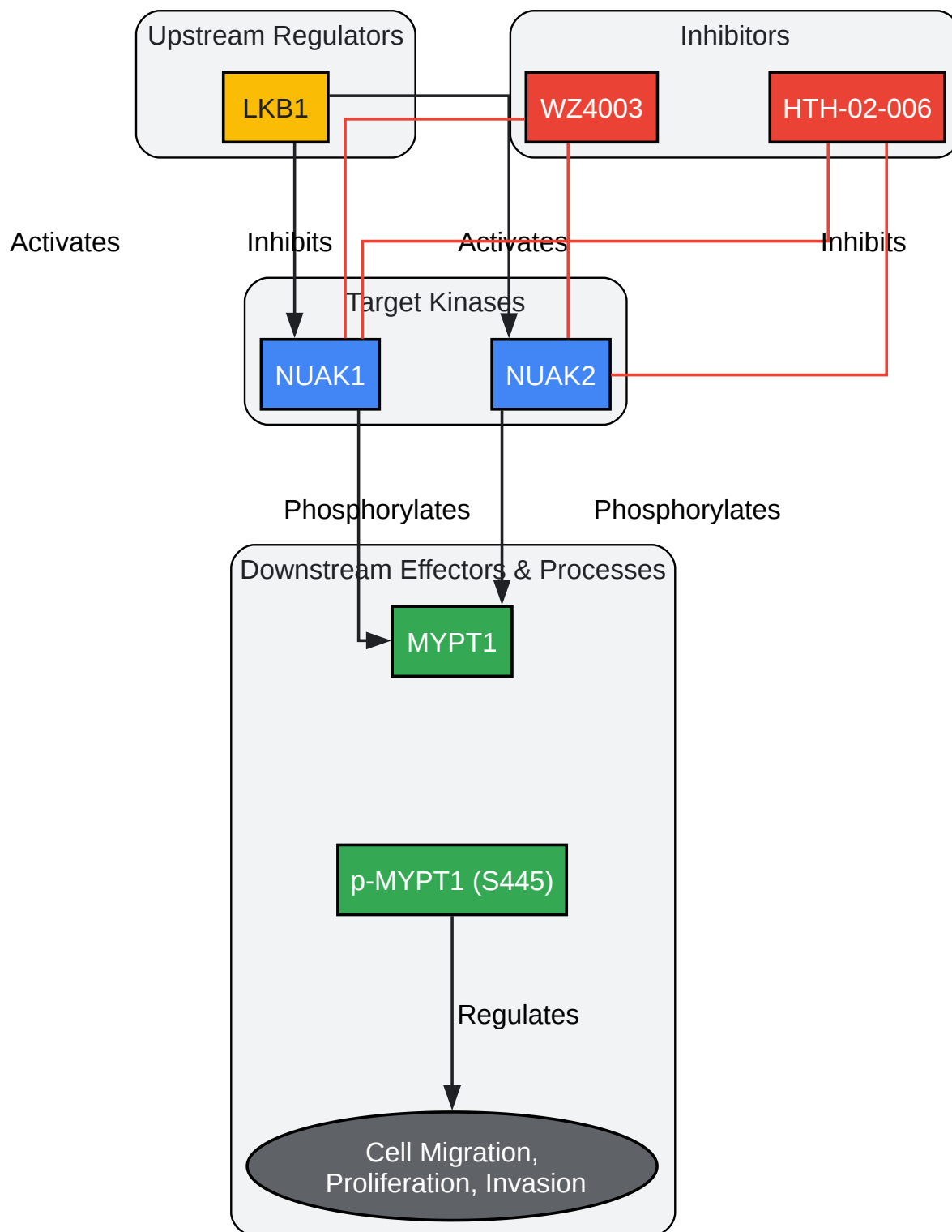
**HTH-02-006** has demonstrated particular efficacy in cancer cells with high Yes-associated protein (YAP) activity, as NUA2 is a critical YAP target.[\[10\]](#)[\[13\]](#)[\[16\]](#) It has shown significant anti-tumor effects in mouse models of liver and prostate cancer.[\[13\]](#)[\[16\]](#)[\[17\]](#) WZ4003 has been shown to inhibit cell migration in mouse embryonic fibroblasts (MEFs) and impair the invasive potential of U2OS osteosarcoma cells.[\[2\]](#)[\[3\]](#)[\[4\]](#)

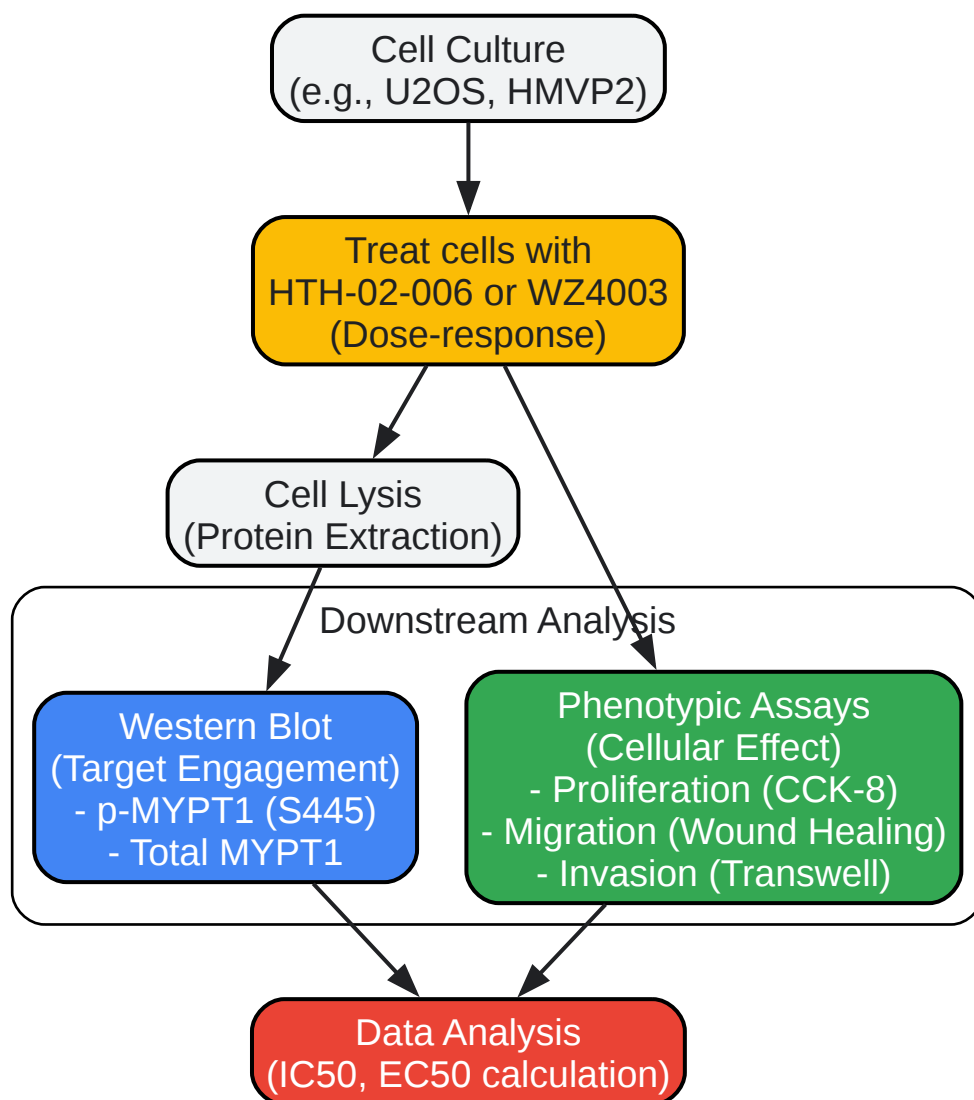
## Data Presentation: Cellular Efficacy

Inhibitor	Cell Line(s)	Assay Type	Effect	Concentration	Reference
HTH-02-006	HuCCT-1, SNU475 (YAP-high liver cancer)	Growth Assay	Higher growth inhibition in YAP-high vs. YAP-low cells	0.5-16 $\mu$ M	[16]
HMVP2 (prostate cancer)	3D Spheroid Invasion	Reduced invasion area, slowed wound closure	1-20 $\mu$ M	[16]	
LAPC-4, 22RV1, HMVP2 (prostate cancer)	3D Spheroid Growth	Dose-dependent growth inhibition (IC50: 4.65-5.72 $\mu$ M)	0.5-20 $\mu$ M	[16]	
WZ4003	MEFs	Wound-Healing Assay	Significantly inhibited cell migration	10 $\mu$ M	[2][4]
U2OS (osteosarcoma)	3D Cell Invasion Assay	Impaired invasive potential	10 $\mu$ M	[2]	
U2OS, MEFs	Proliferation Assay	Inhibited proliferation to the same extent as NUAK1 knockdown/knockout	10 $\mu$ M	[4][8][12]	

## Signaling Pathway and Experimental Workflow

The activity of NUAKE kinases is regulated upstream by LKB1. Once activated, NUAKEs phosphorylate downstream targets, most notably MYPT1, to regulate cellular processes. Both **HTH-02-006** and WZ4003 act by inhibiting the kinase activity of NUAKE1 and NUAKE2.





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